molecular formula C19H13F2N3OS B2612476 N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-21-5

N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2612476
CAS No.: 852134-21-5
M. Wt: 369.39
InChI Key: TXZXJIFDLZZLNQ-UHFFFAOYSA-N
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Description

N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole core.

    Introduction of the Fluorophenyl Groups: The next step involves the introduction of 4-fluorophenyl groups via a Suzuki-Miyaura coupling reaction. This reaction typically uses palladium catalysts and boronic acids as reagents.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the imidazo[2,1-b][1,3]thiazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the reduction of the carboxamide group to an amine.

    Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have demonstrated efficacy against various bacterial strains and fungi. The mechanisms of action are believed to involve:

  • Disruption of microbial cell membranes.
  • Inhibition of essential enzymatic pathways.

A study reported that derivatives similar to N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Anticancer Activity

This compound has shown significant anticancer properties in various cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and others.
  • Mechanism : Induction of apoptosis and cell cycle arrest at specific phases.
  • Efficacy : Percent growth inhibition rates often exceed 70% in sensitive cell lines .

Case Study 1: Anticancer Efficacy

In a comprehensive study involving multiple derivatives of thiazole compounds, this compound was evaluated for its cytotoxic effects against MCF7 cells using the Sulforhodamine B assay. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial properties of thiazole derivatives. This compound was included in a panel of compounds tested against resistant strains of E. coli and Staphylococcus aureus. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups and imidazo[2,1-b][1,3]thiazole core are crucial for its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,6-bis(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N,6-bis(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness

N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Biological Activity

N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazole and Thiazole Rings : The fused imidazole and thiazole rings are essential for its biological activity.
  • Substituents : The presence of two fluorophenyl groups and a carboxamide functional group contributes to its electronic properties and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit various biological activities, including anticancer, antibacterial, and neuroprotective effects. The specific compound has shown promise in several areas:

Anticancer Activity

  • Mechanism of Action :
    • The compound may inhibit key signaling pathways involved in cancer cell proliferation. For instance, similar compounds have been reported to inhibit focal adhesion kinase (FAK), which plays a role in tumor progression and metastasis .
    • In vitro studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives can induce apoptosis in cancer cells by modulating various cellular pathways .
  • Cytotoxicity Studies :
    • In studies involving various cancer cell lines (e.g., HeLa cells), compounds related to this compound showed IC50 values indicative of significant cytotoxic effects .
    • A comparative analysis of similar compounds revealed that those with electron-withdrawing groups (like fluorine) exhibited enhanced cytotoxicity .
CompoundCell LineIC50 (µM)Activity Type
AHeLa0.86Antitumor
BMesoII0.59 - 2.81Antiproliferative
CHT-291.61Cytotoxic

Antibacterial and Antimicrobial Properties

Research has also indicated that derivatives of this compound can exhibit antibacterial properties. For instance:

  • Compounds with similar thiazole structures have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .

Neuroprotective Effects

Some studies suggest potential neuroprotective effects attributed to the thiazole moiety:

  • Research on related compounds indicates they may protect neuronal cells from oxidative stress and apoptosis .

Case Studies

Several case studies highlight the biological activity of imidazo[2,1-b][1,3]thiazole derivatives:

  • Study on Pancreatic Cancer :
    • A study evaluated the efficacy of imidazo[2,1-b][1,3]thiazole derivatives as inhibitors of FAK in pancreatic cancer models. Results indicated significant inhibition of cell migration and proliferation .
  • Cytotoxicity Profiling :
    • A series of derivatives were tested against a panel of cancer cell lines (NCI-60), demonstrating varied cytotoxic profiles with some compounds showing submicromolar activity against leukemia and solid tumors .

Properties

IUPAC Name

N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c1-11-17(18(25)22-15-8-6-14(21)7-9-15)26-19-23-16(10-24(11)19)12-2-4-13(20)5-3-12/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZXJIFDLZZLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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